molecular formula C14H24N2O3 B2623758 Tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate CAS No. 2414377-55-0

Tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B2623758
CAS No.: 2414377-55-0
M. Wt: 268.357
InChI Key: BDJZHHPJYZEBNA-UHFFFAOYSA-N
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Description

Tert-butyl 9-oxo-2,8-diazaspiro[55]undecane-2-carboxylate is a chemical compound with the molecular formula C14H24N2O3 It is known for its unique spirocyclic structure, which includes a diazaspiro undecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 9-benzyl-3,9-diazaspiro undecane-3-carboxylate as a precursor. This compound is subjected to hydrogenation in the presence of wet palladium on carbon (Pd/C) catalyst in tetrahydrofuran (THF) solution at 40°C for 40 hours under 45 psi .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the compound can yield amine derivatives, while oxidation can produce ketone or aldehyde derivatives.

Scientific Research Applications

Tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and diazaspiro moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-4-6-14(10-16)7-5-11(17)15-9-14/h4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJZHHPJYZEBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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